molecular formula C12H22F3N3O2 B1382643 Tert-butyl 4-(3-amino-1,1,1-trifluoropropan-2-yl)piperazine-1-carboxylate CAS No. 1698595-95-7

Tert-butyl 4-(3-amino-1,1,1-trifluoropropan-2-yl)piperazine-1-carboxylate

Cat. No. B1382643
CAS RN: 1698595-95-7
M. Wt: 297.32 g/mol
InChI Key: ZORBXJGFWLAHBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Tert-butyl 4-(3-amino-1,1,1-trifluoropropan-2-yl)piperazine-1-carboxylate” is a chemical compound with the molecular formula C12H22F3N3O2 and a molecular weight of 297.32 . It is used for research purposes .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H22F3N3O2/c1-11(2,3)20-10(19)18-6-4-17(5-7-18)9(8-16)12(13,14)15/h9H,4-8,16H2,1-3H3 . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are connected.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 297.32 . Other physical and chemical properties such as boiling point, density, and solubility were not available in the sources I found.

Scientific Research Applications

Synthesis and Structural Analysis

Tert-butyl 4-(3-amino-1,1,1-trifluoropropan-2-yl)piperazine-1-carboxylate and its derivatives have been extensively studied for their synthesis and structural characteristics. For instance, Sanjeevarayappa et al. (2015) synthesized a closely related compound, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate, and characterized it using various spectroscopic methods and X-ray diffraction studies (Sanjeevarayappa, Iyengar, Kumar, & Suchetan, 2015). Similarly, Gumireddy et al. (2021) reported the crystal structure of a sterically congested piperazine derivative, tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate, providing insights into its molecular conformation (Gumireddy, DeBoyace, Rupprecht, Gupta, Patel, Flaherty, & Wildfong, 2021).

Biological Evaluation

Some derivatives have also been evaluated for biological activities. The compound synthesized by Sanjeevarayappa et al. was assessed for its antibacterial and anthelmintic activities, showing moderate efficacy (Sanjeevarayappa, Iyengar, Kumar, & Suchetan, 2015). In another study, Kulkarni et al. (2016) synthesized two N-Boc piperazine derivatives and evaluated their antibacterial and antifungal properties, finding them to be moderately active (Kulkarni, Thimmappaiah, Padigar, Adimule, Shivalingegowda, Neratur, & Kumsi, 2016).

Pharmaceutical and Chemical Research

In pharmaceutical research, Chonan et al. (2011) discovered novel piperazine derivatives as ACC1/2 non-selective inhibitors, optimizing the substituents on the nitrogen of the piperidine ring, indicating potential therapeutic applications (Chonan, Wakasugi, Yamamoto, Yashiro, Oi, Tanaka, Ohoka-Sugita, Io, Koretsune, & Hiratate, 2011).

Corrosion Inhibition

Praveen et al. (2021) investigated the anticorrosive behavior of tert-butyl 4-[(4-methyl phenyl) carbonyl] piperazine-1-carboxylate for carbon steel in acidic conditions, demonstrating its potential as a corrosion inhibitor (Praveen, Prasanna, Mallikarjuna, Jagadeesh, Hebbar, & Rashmi, 2021).

Crystallography and Conformational Analysis

Molecular crystallography and conformational analysis have been performed on similar compounds, contributing to a deeper understanding of their chemical behavior. For example, Yang et al. (2021) conducted a detailed study on the crystal and molecular structure of tert-butyl 4-(4-nitrophenyl)piperazine-1-carboxylate, including density functional theory calculations (Yang, Cai, Chen, Shi, Huang, Chai, & Zhao, 2021).

Safety and Hazards

For safety information and potential hazards associated with this compound, it’s recommended to refer to its Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

tert-butyl 4-(3-amino-1,1,1-trifluoropropan-2-yl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22F3N3O2/c1-11(2,3)20-10(19)18-6-4-17(5-7-18)9(8-16)12(13,14)15/h9H,4-8,16H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZORBXJGFWLAHBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C(CN)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Tert-butyl 4-(3-amino-1,1,1-trifluoropropan-2-yl)piperazine-1-carboxylate
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Tert-butyl 4-(3-amino-1,1,1-trifluoropropan-2-yl)piperazine-1-carboxylate
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Tert-butyl 4-(3-amino-1,1,1-trifluoropropan-2-yl)piperazine-1-carboxylate
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Tert-butyl 4-(3-amino-1,1,1-trifluoropropan-2-yl)piperazine-1-carboxylate
Reactant of Route 5
Tert-butyl 4-(3-amino-1,1,1-trifluoropropan-2-yl)piperazine-1-carboxylate
Reactant of Route 6
Tert-butyl 4-(3-amino-1,1,1-trifluoropropan-2-yl)piperazine-1-carboxylate

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